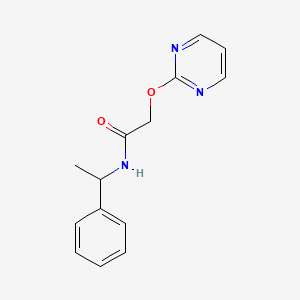

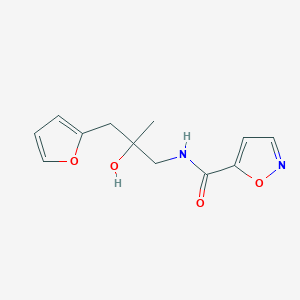

![molecular formula C24H16FN3O2 B2592421 3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901266-92-0](/img/structure/B2592421.png)

3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others1. However, the specific synthesis process for “3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline” is not available in the literature I have access to.

Molecular Structure Analysis

The molecular structure of pyrazoloquinolines can be influenced by the substituents attached to the parent structure1. However, the specific molecular structure of “3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline” is not available in the literature I have access to.

Chemical Reactions Analysis

Pyrazoloquinolines can undergo various chemical reactions, depending on their structure and the conditions1. However, the specific chemical reactions of “3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline” are not available in the literature I have access to.

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinolines can vary greatly depending on their structure1. However, the specific physical and chemical properties of “3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline” are not available in the literature I have access to.

Scientific Research Applications

Synthesis and Medicinal Applications

The synthesis of tricyclic heterocycles, including the 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones, demonstrates high affinity for benzodiazepine receptors, leading to the development of potent benzodiazepine antagonists. This showcases the compound's potential in creating therapeutic agents targeting the central nervous system (J. Francis et al., 1991). Additionally, the compound's derivatives exhibit significant antibacterial activities, underlining its potential in developing new antimicrobial agents (B. S. Holla et al., 2005).

Fluorophores and Light-Emitting Applications

Quinoline derivatives, including those related to 3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, are recognized for their efficiency as fluorophores. They are widely utilized in biochemistry and medicine for studying various biological systems due to their fluorescence properties. This highlights the compound's relevance in developing sensitive and selective fluorescent probes for DNA and other biological molecules (I. Aleksanyan & L. Hambardzumyan, 2013). Moreover, the reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation in specific solvents underscores their potential in creating fluorescent sensors and light-emitting devices (Linping Mu et al., 2010).

Catalysis and Synthesis of Heterocycles

The compound's framework is also pivotal in catalysis, as demonstrated by rhodium-catalyzed oxidative coupling reactions of phenylazoles with internal alkynes. This process efficiently synthesizes complex heterocycles, including pyrazolo[1,5-a]quinolines, through regioselective cleavages of multiple C-H bonds, indicating its utility in organic synthesis and the development of novel catalytic processes (N. Umeda et al., 2011).

Optical and Electronic Properties

Research into pyrazoloquinolines' optical and electronic properties, including derivatives like 3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, reveals their potential in creating organic light-emitting diodes (OLEDs). These compounds, due to their bright fluorescence and stability, are considered suitable for use in OLEDs, demonstrating their application in materials science and electronic device fabrication (Y. T. and et al., 2001).

Safety And Hazards

The safety and hazards of a compound depend on its structure and properties. However, the specific safety and hazards of “3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline” are not available in the literature I have access to.

Future Directions

The study of pyrazoloquinolines is ongoing, and new compounds are being synthesized and studied for their properties and potential applications1. However, the specific future directions for the study of “3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline” are not available in the literature I have access to.

I hope this information is helpful. If you have any other questions, feel free to ask!

properties

IUPAC Name |

5-(4-fluorophenyl)-3-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16FN3O2/c1-14-2-8-17(9-3-14)28-24-18-10-21-22(30-13-29-21)11-20(18)26-12-19(24)23(27-28)15-4-6-16(25)7-5-15/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLOSCUALIPVAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=N2)C6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

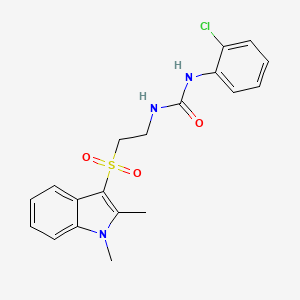

![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2592339.png)

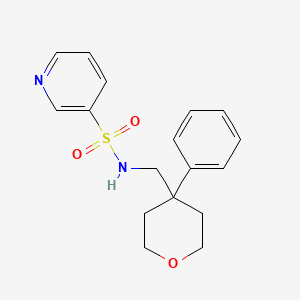

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(2-phenoxyacetyl)amino]propanamide](/img/structure/B2592342.png)

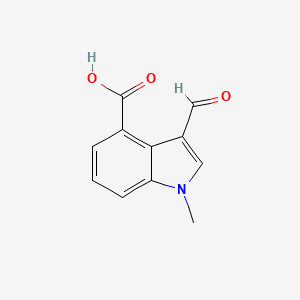

![1-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2592347.png)

![1-[5-(4-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B2592348.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2592352.png)

![N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2592353.png)

![N-(4-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2592354.png)